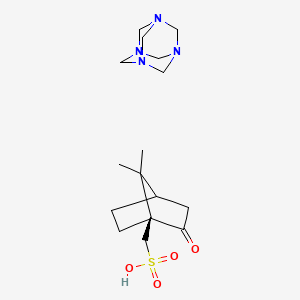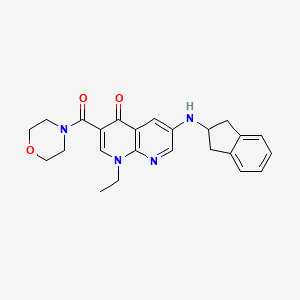
5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “ST 886” is a synthetic chemical known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “ST 886” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Common methods include:
Solvent Evaporation: This method involves dissolving the reactants in a suitable solvent and then evaporating the solvent to obtain the desired product.
Micronization: This process reduces the particle size of the compound, enhancing its solubility and bioavailability.
Industrial Production Methods
In industrial settings, the production of “ST 886” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The use of supercritical fluids is a powerful tool for particle preparation in large sizes, ranging from 5 to 2000 nanometers .
Chemical Reactions Analysis
Types of Reactions
“ST 886” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
“ST 886” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of “ST 886” involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
“ST 886” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MK-886: A potent inhibitor of leukotriene biosynthesis, known for its anti-inflammatory properties.
BODIPY Dyes: Used as photosensitizers in solar energy conversion and photodynamic therapy.
The uniqueness of “ST 886” lies in its specific molecular structure and the range of applications it offers, making it a valuable compound in various fields of research and industry.
Conclusion
“ST 886” is a versatile compound with significant potential in scientific research, industrial applications, and therapeutic uses. Its unique properties and wide range of applications make it a valuable subject of study and utilization in various fields.
Properties
CAS No. |
84423-99-4 |
|---|---|
Molecular Formula |
C22H27N5O3 |
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(2,3-dihydroxypropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-25(2)17-9-5-15(6-10-17)20-21(16-7-11-18(12-8-16)26(3)4)24-27(22(30)23-20)13-19(29)14-28/h5-12,19,28-29H,13-14H2,1-4H3 |
InChI Key |
BDDXNZKMNNWGFY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


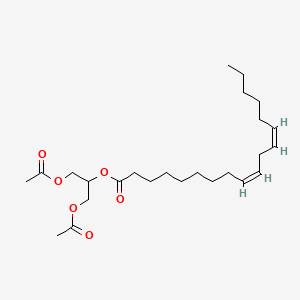
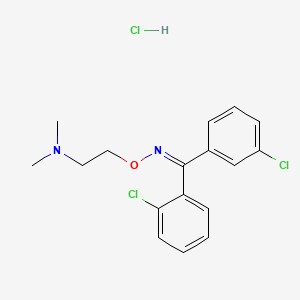
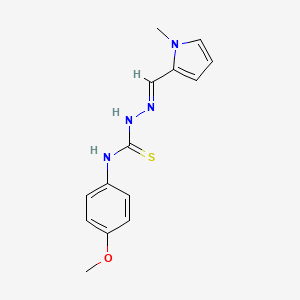
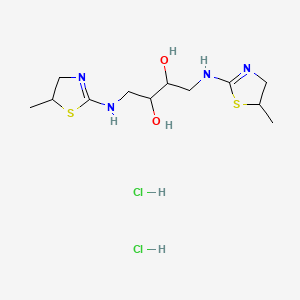
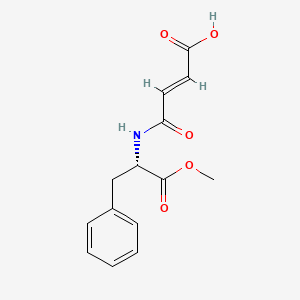
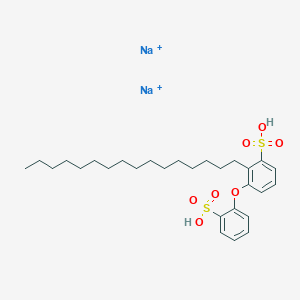
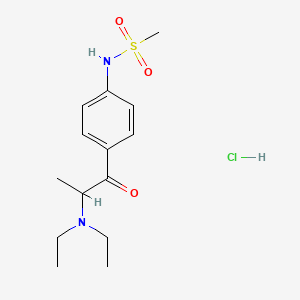
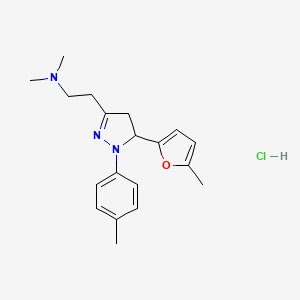
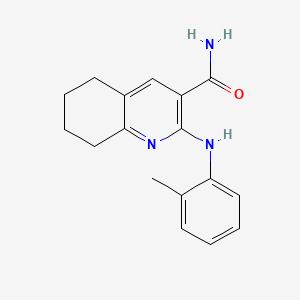
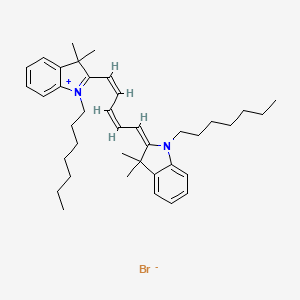
![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
